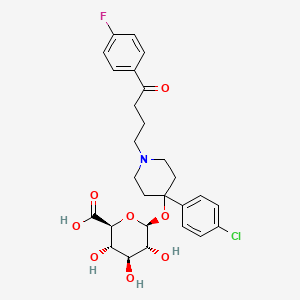
ent-Tadalafil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Tadalafil-d3 is a deuterated form of tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of tadalafil. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that helps in tracing and analyzing the compound’s behavior in biological systems .
Biochemical Analysis
Biochemical Properties
ent-Tadalafil-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, this compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing cGMP levels, which in turn relaxes smooth muscle cells. In neuronal cells, this compound may influence neurotransmitter release and synaptic plasticity by modulating cGMP-dependent signaling pathways. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PDE5, leading to enzyme inhibition. This inhibition prevents the breakdown of cGMP, resulting in elevated cGMP levels and subsequent vasodilation. Additionally, this compound may interact with other biomolecules, such as kinases and phosphatases, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring consistent results in in vitro and in vivo experiments. Over extended periods, this compound may exhibit sustained effects on cellular processes, including prolonged vasodilation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit PDE5 and promote vasodilation without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, such as hypotension and gastrointestinal disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological response. Careful dosage optimization is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of this compound. Additionally, this compound may affect metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the vascular endothelium and smooth muscle cells. The transport and distribution of this compound are critical for its pharmacological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The subcellular localization of this compound can impact its activity and interactions with other biomolecules, further modulating cellular responses .
Preparation Methods
The synthesis of ent-Tadalafil-d3 involves several steps, starting with the preparation of the deuterated starting materials. The key steps include:
Deuteration of Starting Materials: The initial step involves the deuteration of specific starting materials to introduce deuterium atoms.
Cyclization Reaction: The deuterated intermediates undergo a cyclization reaction to form the core structure of tadalafil.
Final Deuteration:
Industrial production methods for this compound are similar to those used for tadalafil, with additional steps to ensure the incorporation of deuterium atoms. These methods include:
Catalytic Hydrogenation: Using deuterium gas instead of hydrogen gas in the catalytic hydrogenation step.
Deuterium Exchange Reactions: Employing deuterium oxide (D2O) in exchange reactions to replace hydrogen atoms with deuterium.
Chemical Reactions Analysis
ent-Tadalafil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert this compound to its reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.
Scientific Research Applications
ent-Tadalafil-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of tadalafil in biological systems.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of tadalafil.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving tadalafil.
Biological Research: Employed in studies related to erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia
Mechanism of Action
ent-Tadalafil-d3, like tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5). The mechanism of action involves:
Inhibition of PDE5: this compound inhibits the PDE5 enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP).
Increased cGMP Levels: The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow to specific tissues, such as the corpus cavernosum in the penis.
Molecular Targets: The primary molecular target is the PDE5 enzyme, which is involved in the regulation of blood flow
Comparison with Similar Compounds
ent-Tadalafil-d3 is compared with other PDE5 inhibitors, such as:
Sildenafil: Another PDE5 inhibitor used to treat erectile dysfunction. It has a shorter half-life compared to tadalafil.
Vardenafil: Similar to sildenafil, vardenafil is used for erectile dysfunction but has a different pharmacokinetic profile.
Avanafil: A newer PDE5 inhibitor with a rapid onset of action .
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies.
Properties
CAS No. |
1329568-92-4 |
|---|---|
Molecular Formula |
C₂₂H₁₆D₃N₃O₄ |
Molecular Weight |
392.42 |
Synonyms |
(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; L-Tadalafil-d3; L-Tildenafil-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


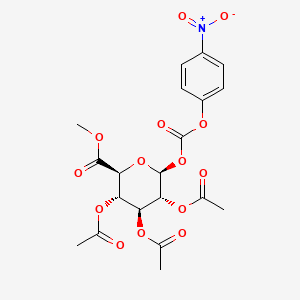

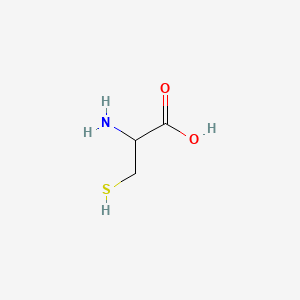
![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)
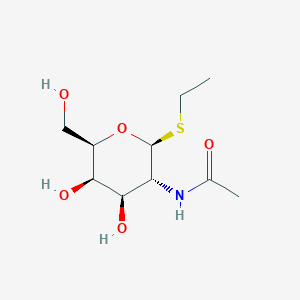
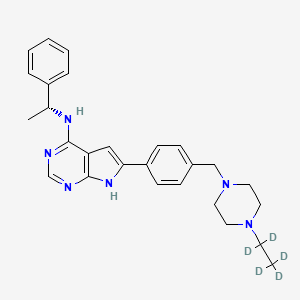
![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)

